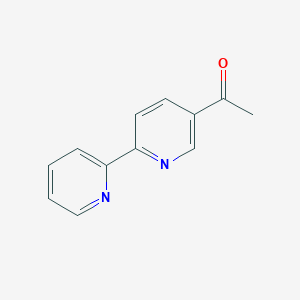![molecular formula C12H15ClF3N B2820568 Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803598-33-5](/img/structure/B2820568.png)
Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound with the CAS Number: 1803598-33-5 . It has a molecular weight of 265.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is cyclobutyl (3- (trifluoromethyl)phenyl)methanamine hydrochloride . The InChI code is 1S/C12H14F3N.ClH/c13-12(14,15)10-6-2-5-9(7-10)11(16)8-3-1-4-8;/h2,5-8,11H,1,3-4,16H2;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 265.71 .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Stereochemistry in Carbocation Intermediates : Research by Creary (2023) on 3-tert-Butyl- or phenyl-substituted cyclobutyl cations highlights the stereochemical outcomes of solvent capture in methanol, demonstrating the retention of configuration and the role of β-trimethylsilyl carbocation intermediates in methyl ether substitution products. This study provides insight into the synthesis and reaction mechanisms of cyclobutyl-containing compounds (Creary, 2023).
Luminescent Mono- and Binuclear Cyclometalated Complexes : Work by Lai et al. (1999) explores the synthesis and luminescent properties of cyclometalated platinum(II) complexes, indicating potential applications in materials science and photonics. While not directly related to the specific compound , this research underscores the broader context of cyclobutyl and phenyl groups in advanced material applications (Lai et al., 1999).
Enantioselective Cyclopropanation Catalysis : Ikeno et al. (2001) describe the use of 3-oxobutylideneaminatocobalt(II) complexes in the highly enantioselective cyclopropanation of styrenes, showcasing the utility of cyclobutyl-based ligands in asymmetric synthesis and catalysis (Ikeno et al., 2001).
Synthesis of Vinylcyclobutanones : Cohen and Brockunier (1989) report on the synthesis of 2-vinylcyclobutanones, highlighting methods to prepare cyclobutanones under neutral conditions, which could be relevant for synthesizing or modifying compounds with a cyclobutyl core (Cohen & Brockunier, 1989).
Properties and Applications
- Organosoluble Polyimides Synthesis : Yang et al. (2004) focus on the synthesis and properties of organosoluble polyimides based on 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]cyclohexane, revealing the impact of the trifluoromethyl group on solubility, thermal stability, and electronic properties. This research underscores the potential of cyclobutyl and trifluoromethylphenyl groups in high-performance polymer applications (Yang, Su, & Hsiao, 2004).
Safety and Hazards
Orientations Futures
While specific future directions for this compound are not mentioned in the sources I found, it’s worth noting that trifluoromethyl groups are commonly incorporated into potential drug molecules . This suggests that Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride could have potential applications in pharmaceutical research.
Propriétés
IUPAC Name |
cyclobutyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-6-2-5-9(7-10)11(16)8-3-1-4-8;/h2,5-8,11H,1,3-4,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYBCGMWYAXCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC(=CC=C2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

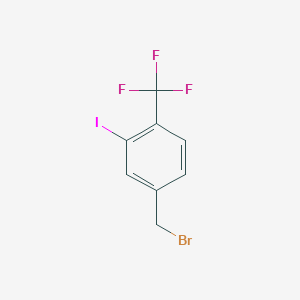
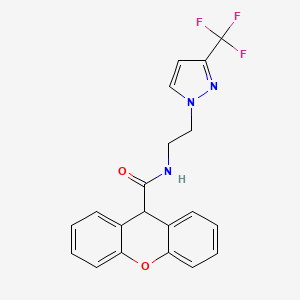
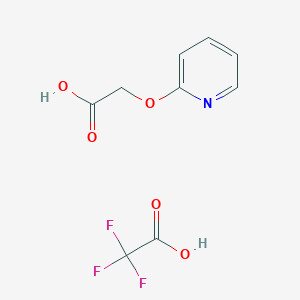
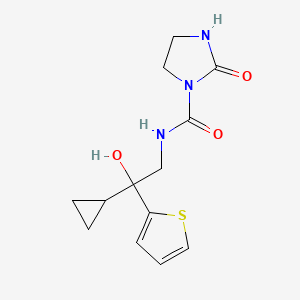
![Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2820491.png)
![2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal](/img/structure/B2820492.png)
![methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)
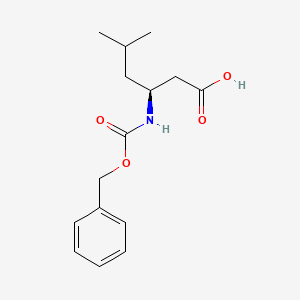

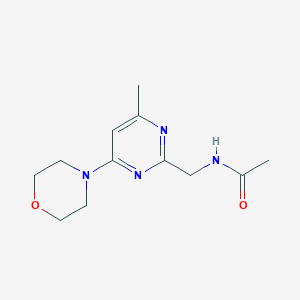
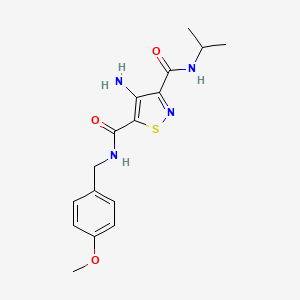
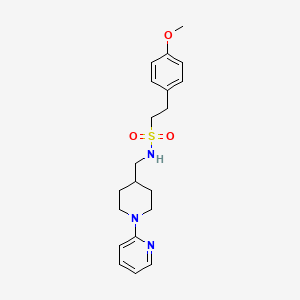
![(1s)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B2820504.png)
